molecular formula C11H13ClFNO2 B12318968 (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl

(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl

Cat. No.: B12318968
M. Wt: 245.68 g/mol
InChI Key: ZBTWAMFOJAXJAP-UHFFFAOYSA-N
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Description

(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorinated aromatic compound can yield the desired product through a series of steps including cyclization, reduction, and purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorinated derivatives .

Scientific Research Applications

(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.

    Pyrrolidine-2,5-dione: A compound with a similar ring structure but different functional groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced biological activity and stability .

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

2-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(6-8)10-9(11(14)15)4-5-13-10;/h1-3,6,9-10,13H,4-5H2,(H,14,15);1H

InChI Key

ZBTWAMFOJAXJAP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

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